alpha-Kosin

Description

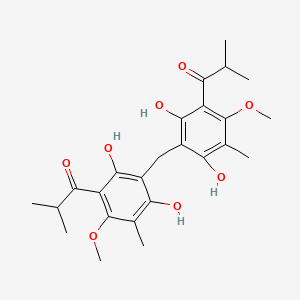

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-10(2)18(26)16-22(30)14(20(28)12(5)24(16)32-7)9-15-21(29)13(6)25(33-8)17(23(15)31)19(27)11(3)4/h10-11,28-31H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKGKOASFCAMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1OC)C(=O)C(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205348 | |

| Record name | alpha-Kosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-50-3 | |

| Record name | α-Kosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Kosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Kosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Characterization, and Advanced Spectroscopic Elucidation of Alpha Kosin

Methodologies for Extraction and Purification from Botanical Sources

The isolation of alpha-kosin from plant matrices is a multi-step process involving initial extraction followed by rigorous purification to obtain the compound at a high degree of purity. The primary botanical sources for this compound include Hagenia abyssinica (Kousso), Leucosidea sericea, and Agrimonia pilosa. smolecule.comoup.comfrontiersin.org

The initial step in isolating this compound involves extracting the compound from dried and powdered plant material using appropriate solvents. The choice of solvent is crucial and is based on the polarity of the target compound.

Ethanol (B145695)/Methanol (B129727) Extraction: A common method involves the use of polar solvents like ethanol or methanol. smolecule.com For instance, the dried and powdered leaves of Leucosidea sericea are subjected to extraction with ethanol to create a crude extract containing a mixture of phytochemicals, including this compound. up.ac.za Similarly, extracts from the Kousso plant (Hagenia abyssinica) are prepared using these alcohols. smolecule.com

Multi-Solvent System Extraction: A more complex, sequential extraction process has been applied to Agrimonia pilosa Ledeb. oup.comnih.gov This method begins with the extraction of milled powder using petroleum ether. The residue is then dissolved in chloroform (B151607) and subjected to a liquid-liquid extraction with an aqueous sodium hydroxide (B78521) solution. The pH of the alkaline solution is subsequently adjusted to be acidic (pH 1-2) with hydrochloric acid, and the solution is extracted again with chloroform. This process yields a total phenolic sample containing this compound. oup.comnih.gov

Solvent-Solvent Partitioning: Following an initial broad extraction, solvent-solvent partitioning is often used to fractionate the crude extract. For example, a methanol extract of Leucosidea sericea can be diluted with water and then successively partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (BuOH). This separates compounds based on their relative solubilities, with this compound typically concentrating in the ethyl acetate fraction. acs.org

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds.

Column Chromatography: A standard method for purification involves column chromatography over silica (B1680970) gel. acs.org The crude or partitioned extract is loaded onto the column, and various solvent systems of increasing polarity are used to elute the fractions. The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. acs.org

Counter-Current Chromatography (CCC): A highly effective technique for the purification of phloroglucinol (B13840) derivatives from Agrimonia pilosa Ledeb is semi-preparative counter-current chromatography. oup.comnih.gov This method avoids the use of solid stationary phases, reducing the risk of irreversible adsorption of the sample. A two-step process has been successfully employed:

First Step: The crude extract is first separated using a two-phase solvent system of n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v). oup.comnih.gov This initial separation yields fractions containing a mixture of components.

Second Step: The fractions containing this compound are further purified using a closed-loop recycling mode with a different non-aqueous solvent system consisting of n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v). This step successfully yields pure this compound (purity >95%). oup.comnih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification steps, preparative HPLC is often utilized. This technique uses a high-efficiency column and allows for the isolation of highly pure compounds. acs.org

Table 1: Chromatographic Purification Methods for this compound

| Chromatographic Technique | Botanical Source | Solvent System(s) | Outcome | Reference |

| Counter-Current Chromatography | Agrimonia pilosa Ledeb | Step 1: n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v)Step 2: n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v) | Isolation of this compound with >95% purity | oup.comnih.gov |

| Column Chromatography | Leucosidea sericea | Various solvent systems | Fractionation of extracts for further purification | acs.org |

| Preparative HPLC | Leucosidea sericea | Not specified | Final purification of isolated compounds | acs.org |

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Once isolated, the definitive identification and structural elucidation of this compound require the application of advanced spectroscopic methods.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used. The structural assessment is achieved by comparing the obtained spectroscopic data with previously reported values for the compound. oup.comup.ac.za

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of non-equivalent carbons and provides insight into their functional groups.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the molecule. up.ac.za

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. up.ac.za

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule. up.ac.za

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which provides further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise chemical formula. acs.org

Analysis using techniques like Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTof-MS) has identified this compound based on its mass-to-charge ratio (m/z) and retention time. acs.orgacs.org In positive electrospray ionization (ESI) mode, this compound is detected as a protonated molecular ion [M+H]⁺. acs.orgacs.org

Molecular Formula: C₂₅H₃₂O₈

Observed m/z: 461.2184 [M+H]⁺ acs.orgacs.org

The fragmentation pattern observed in MS/MS or MSᴱ experiments provides characteristic fingerprints for identification. For phloroglucinol derivatives like this compound, characteristic fragment ions are observed at m/z 237 (C₁₃H₁₇O₄) and m/z 209 (C₁₂H₁₇O₃). acs.org The high-energy MS spectrum for this compound shows a key fragment at m/z 237. acs.orgacs.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Observed Ion | Mass-to-Charge Ratio (m/z) | Deduced Chemical Formula | Key Fragment Ions (m/z) | Reference |

| ESI Positive | [M+H]⁺ | 461.2184 | C₂₅H₃₂O₈ | 237 | acs.orgacs.org |

Chemical Ionization (CI) is a soft ionization technique that imparts less energy to the analyte molecule compared to electron impact (EI) ionization. wikipedia.org This results in less fragmentation and typically produces a prominent protonated molecular ion peak ([M+1]⁺), which is highly useful for confirming the molecular mass of a compound. wikipedia.org The fragmentation mechanisms in the chemical ionization mass spectra of kosins, including this compound, kosotoxin (B1673756), and protokosin (B160027), have been a subject of specific study. thieme-connect.comthieme-connect.de This technique aids in the structural elucidation of these related phloroglucinol compounds by providing clear molecular weight information and controllable fragmentation, which can help in differentiating between isomers and related structures. wikipedia.orgthieme-connect.com

Mass Spectrometry (MS) Applications in this compound Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. In the structural elucidation of this compound, HRMS plays a definitive role in establishing its molecular formula.

Research involving the phytochemical analysis of plant extracts, such as from Leucosidea sericea, has utilized HRMS to assign the molecular formula of this compound. acs.orgup.ac.za Specifically, studies employing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-QTof-MS) have provided high-resolution mass data for this compound. acs.orgacs.org In positive ion electrospray ionization (ESI+) mode, this compound presented a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 461.2184. acs.orgacs.org This high-accuracy mass measurement allowed for the unambiguous determination of its molecular formula as C₂₅H₂₂O₈. acs.orgacs.org

While some databases may list alternative formulas, such as C₂₅H₃₂O₈, recent and detailed spectroscopic analyses confirm the C₂₅H₂₂O₈ composition based on precise mass measurements that distinguish between isobars. acs.orgru.ac.za The structures of isolated compounds like this compound are typically assigned based on the combination of HRMS and nuclear magnetic resonance (NMR) data. acs.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value | Reference |

|---|---|---|

| Ionization Mode | ESI+ | acs.org, acs.org |

| Observed m/z [M+H]⁺ | 461.2184 | acs.org, acs.org |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-QTof-MS) Profiling

The chemical profiling of complex mixtures, such as plant extracts, is effectively achieved using hyphenated chromatographic and mass spectrometric techniques. UPLC-QTof-MS has been instrumental in the identification and characterization of this compound within the ethyl acetate-soluble fraction of Leucosidea sericea leaf and stem extracts. acs.orgacs.org

This method combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a QTof mass spectrometer. acs.org In a typical analysis, this compound was identified as a distinct peak eluting at a retention time (rt) of 12.66 minutes. acs.orgacs.org The analysis was conducted in both positive and negative electrospray ionization (ESI) modes, with this compound being identified in the positive mode. acs.orgacs.org

The use of MSᴱ technology, a data-independent acquisition method, allows for the simultaneous collection of low-energy mass spectra (for molecular ion determination) and high-energy mass spectra (for fragmentation data). acs.org The high-energy MSᴱ spectrum for this compound revealed a characteristic fragment ion at m/z 237. acs.orgacs.org This fragmentation pattern is valuable for the tentative identification and structural confirmation of phloroglucinol derivatives like this compound. acs.org

Table 2: UPLC-QTof-MS Profile of this compound

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UPLC-QTof-MS) | acs.org, acs.org |

| Source Material | Leucosidea sericea ethyl acetate extract | acs.org, acs.org |

| Retention Time (rt) | 12.66 min | acs.org, acs.org |

| Ionization Mode | ESI+ | acs.org, acs.org |

| Precursor Ion [M+H]⁺ | m/z 461.2184 | acs.org, acs.org |

| Key Fragment Ion (MSᴱ) | m/z 237 | acs.org, acs.org |

Table of Compounds Mentioned

| Compound Name |

|---|

Chemical Synthesis and Derivatization of Alpha Kosin

Total Synthetic Approaches to Alpha-Kosin and Related Kosins

The total synthesis of complex natural products like this compound presents significant challenges and opportunities for developing new synthetic methodologies nih.govdokumen.pub. While the primary method for obtaining this compound has historically been extraction from natural sources, such as the bark or leaves of the Kousso plant, laboratory-based chemical synthesis routes have been explored smolecule.com. These synthetic pathways often aim to mimic natural biosynthetic processes or develop novel strategies to construct the intricate phloroglucinol (B13840) scaffold.

Research into the total synthesis of kosins and related phloroglucinol derivatives has involved complex multi-step reactions. For instance, the structural elucidation of kosins and protokosin (B160027) has guided synthetic efforts drugfuture.com. Although specific detailed total synthetic schemes for this compound itself are not extensively documented in the provided search results, the broader field of natural product total synthesis, particularly for polycyclic compounds and xanthones (which share some structural complexity with kosins), involves advanced catalytic bond-forming tactics and stereoselective transformations nih.govresearchgate.net. Such methods are essential for achieving efficiency and rapid access to target compounds.

Semi-Synthetic Strategies for this compound Analogues and Derivatives

Semi-synthetic strategies involve starting with a naturally occurring precursor and chemically modifying it to produce new analogues or derivatives. This approach can be more efficient than total synthesis for complex molecules, allowing for targeted structural changes. For this compound, semi-synthetic methods would typically involve isolating the natural compound and then performing specific chemical reactions to alter its structure.

While direct examples of semi-synthesis specifically for this compound analogues are not detailed in the provided information, the concept is widely applied in natural product chemistry. For instance, in other complex natural products, semi-synthesis has been used to create constructs for studying binding mechanisms or enhancing stability biorxiv.orgnih.gov. This could involve modifying the acyl side chains or the phloroglucinol core of this compound to explore new chemical entities with altered properties. The natural occurrence of kosins as a mixture of compounds differing in their acyl side chains (isobutyryl, isovaleryl, and 2-methylbutyryl side chain homologues) suggests a natural basis for derivatization at these positions drugfuture.com.

Chemical Modifications and Functionalization of the this compound Scaffold

The this compound scaffold, characterized by its phloroglucinol core and acyl side chains, offers several sites for chemical modification and functionalization. General chemical reactions applicable to such compounds include oxidation, reduction, and substitution reactions, which can alter the compound's reactivity, stability, and properties smolecule.com.

Detailed research findings indicate that this compound, like other phloroglucinol derivatives, can undergo transformations that affect its spectral properties, such as shifts in UV absorption maxima upon pH changes drugfuture.comresearchgate.net. For example, the addition of potassium hydroxide (B78521) induced a smaller red shift in the spectrum for this compound compared to kosotoxin (B1673756) and protokosin, a difference that can be enhanced and characterized using second-derivative transformation of the difference spectrum researchgate.net. This highlights the sensitivity of the this compound scaffold to chemical environment and potential for derivatization affecting its electronic properties.

The presence of hydroxyl groups and carbonyl functionalities within the this compound structure allows for various derivatization reactions, such as esterification, etherification, or reactions involving the ketone groups. While specific examples of these reactions on this compound are not provided, the general principles of organic chemistry suggest these as viable avenues for functionalization.

Rational Design and Synthesis of Novel this compound Derivatives

Rational design in chemical synthesis involves using structural information and understanding of chemical principles to design and synthesize novel compounds with desired properties. For this compound, this would entail analyzing its core structure and identifying key functional groups that can be systematically modified to create new derivatives. The goal is often to tailor specific chemical or physical properties.

The complex polycyclic nature of compounds like kosins makes them candidates for rational design approaches, where modifications can be introduced to study the impact of specific structural features nih.gov. While the provided information does not detail specific rational design projects for this compound, the broader field of natural product synthesis and modification often employs such strategies. This could involve, for instance, altering the length or branching of the acyl side chains, modifying the degree of methylation or hydroxylation on the phloroglucinol rings, or introducing new linkages between the two phloroglucinol units. Such designed derivatives could then be synthesized to explore their altered chemical behavior or other properties.

Biosynthetic Pathways and Enzyme Mechanisms in Alpha Kosin Formation

Proposed Precursors and Intermediates in Alpha-Kosin Biosynthesis

The foundational building blocks for the phloroglucinol (B13840) core of this compound are proposed to be acetyl-CoA and multiple units of malonyl-CoA. illinois.eduresearchgate.net In the general biosynthesis of phloroglucinols, a starter molecule, often an acyl-CoA (such as acetyl-CoA), undergoes iterative decarboxylative condensations with malonyl-CoA units. illinois.eduresearchgate.net This process typically involves the sequential addition of two-carbon units derived from malonyl-CoA, forming an extended polyketide chain.

For phloroglucinol itself, three molecules of malonyl-CoA are condensed, often with an acetyl-CoA starter unit, to form the triketide intermediate that cyclizes to yield the phloroglucinol scaffold. illinois.edu Given this compound's more complex structure, it is hypothesized that a similar polyketide assembly mechanism forms its core, followed by extensive post-PKS modifications. Intermediates would likely include linear polyketide chains that undergo intramolecular cyclization, leading to the characteristic aromatic phloroglucinol ring.

Enzymatic Transformations and Catalytic Cycles in the Biosynthetic Route

The enzymatic machinery responsible for this compound biosynthesis is expected to involve polyketide synthases (PKSs), particularly Type III PKSs, which are known for synthesizing aromatic polyketides like phloroglucinols. researchgate.netnih.gov These enzymes catalyze the iterative condensation of acyl-CoA and malonyl-CoA precursors. A well-characterized example is PhlD from Pseudomonas fluorescens Pf-5, a chalcone (B49325) synthase-like enzyme that catalyzes the formation of phloroglucinol from acetyl-CoA and three molecules of malonyl-CoA. illinois.edunih.gov This enzyme facilitates the decarboxylative condensation and subsequent cyclization to form the aromatic ring.

Beyond the core scaffold formation, the structural complexity of this compound implies the involvement of a suite of tailoring enzymes. These enzymes perform various modifications on the nascent phloroglucinol backbone, including:

Methyltransferases: Responsible for adding methyl groups, which are evident in the methoxy (B1213986) functionalities often found in complex phloroglucinols. researchgate.net

Prenyltransferases/Geranyltransferases: These enzymes introduce isoprenoid units (e.g., prenyl or geranyl groups) onto the phloroglucinol core, contributing to the diverse alkyl side chains observed in many phloroglucinol derivatives. researchgate.net

Hydroxylases: Enzymes that introduce hydroxyl groups, further diversifying the oxygenation pattern of the molecule.

Cyclases: Catalyzing additional intramolecular cyclization reactions to form fused ring systems or other complex cyclic structures, contributing to the unique architecture of this compound.

The interplay of these enzymes in a specific sequence and stereo-controlled manner dictates the final structure of this compound.

Genetic and Genomic Insights into this compound Biosynthetic Gene Clusters (BGCs)

Natural products with complex structures like this compound are typically encoded by biosynthetic gene clusters (BGCs). researchgate.netnih.govnih.govsecondarymetabolites.orgresearchgate.net These clusters are genomic regions that contain genes encoding for the core biosynthetic enzymes (e.g., PKSs), tailoring enzymes, regulatory proteins, and transport proteins, all working in concert to produce the final compound. While a specific BGC for this compound has not been fully characterized in the public domain, its existence is strongly implied by its natural origin and structural complexity.

Insights into such BGCs can be gained from studying similar phloroglucinol pathways. For instance, the phlACBDE gene cluster in Pseudomonas fluorescens Pf-5 is responsible for the biosynthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG) and phloroglucinol itself. illinois.edunih.gov The identification and characterization of such clusters provide a genetic blueprint for understanding the entire biosynthetic pathway. Genomic sequencing and bioinformatics tools, such as genome mining, are powerful approaches for identifying putative BGCs based on conserved enzyme motifs and gene organization, which could lead to the discovery of the specific genes involved in this compound production. nih.gov

Comparative Biosynthetic Analysis with Other Phloroglucinol Natural Products

Phloroglucinol derivatives represent a vast and structurally diverse class of natural products, all sharing the common 1,3,5-trihydroxybenzene motif. researchgate.netnih.govrsc.org The biosynthesis of these compounds generally initiates with the polyketide pathway, utilizing acyl-CoA (often acetyl-CoA) as a starter unit and malonyl-CoA as extender units. illinois.eduresearchgate.net The core phloroglucinol scaffold is formed through iterative condensations catalyzed by polyketide synthases, followed by intramolecular cyclization.

The remarkable structural diversity among phloroglucinol natural products arises from variations in:

Starter units: Different acyl-CoA molecules can initiate the polyketide chain.

Number of extender units: The number of malonyl-CoA units incorporated dictates the length of the polyketide chain before cyclization.

Post-PKS modifications: A wide array of tailoring enzymes perform diverse reactions, including:

Alkylation: Introduction of alkyl chains, often prenyl or geranyl groups, leading to compounds like polycyclic polyprenylated acylphloroglucinols. researchgate.net

Methylation: Addition of methyl groups to hydroxyls or carbons.

Hydroxylation: Introduction of additional hydroxyl groups.

Oxidation and Reduction: Altering the oxidation state of various carbons.

Cyclization: Formation of additional rings, leading to fused or spirocyclic systems.

Oligomerization: Dimerization or trimerization of phloroglucinol units. researchgate.net

A notable comparative example is the biosynthesis of cannabinoids, such as cannabidiol, which are also phloroglucinol derivatives. genome.jp Their biosynthesis involves olivetolic acid as a key intermediate, formed by a polyketide synthase from hexanoyl-CoA and three malonyl-CoA units. genome.jpsarchemlabs.com This highlights a shared mechanistic logic in the biosynthesis of phloroglucinol-derived natural products, where a common polyketide synthase mechanism lays down the basic scaffold, and subsequent tailoring enzymes dictate the final unique chemical identity, including that of this compound.

Molecular Mechanisms of Action of Alpha Kosin

Cellular and Subcellular Targets of Alpha-Kosin Activity

This compound has been demonstrated to exert its effects on microbial cells, notably targeting the bacterium Propionibacterium acnes (now known as Cutibacterium acnes). Studies have shown that this compound, when isolated, can significantly inhibit the growth of P. acnes. nih.govresearchgate.netjchestsurg.org At a subcellular level, its activity is associated with the disruption of microbial cell integrity. Transmission electron micrographs have provided visual evidence of the induction of intracellular content efflux from P. acnes cells upon exposure to this compound. nih.govresearchgate.netjchestsurg.orgdntb.gov.ua This suggests that this compound may primarily target the cell membrane or cell wall, leading to increased permeability and leakage of vital cellular components.

As an anthelmintic agent, this compound is known to combat parasitic infections, leading to the elimination of parasitic worms from the host organism. smolecule.com While the precise cellular and subcellular targets for its anthelmintic action are broadly described as disrupting the metabolic processes of parasites, specific detailed mechanisms for this compound itself beyond this general statement require further elucidation. smolecule.com

Structure Activity Relationship Sar Studies of Alpha Kosin and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activity

The identification of key pharmacophoric features is a fundamental step in SAR studies, aiming to define the essential steric and electronic characteristics of a molecule required for optimal interaction with a specific biological target and to elicit a biological response. nih.gov For a compound like alpha-Kosin, if a biological activity were well-defined, pharmacophore models would be developed to describe the arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings that are critical for its activity. nih.gov These features are abstract descriptions of molecular properties, not necessarily specific functional groups. nih.gov

In the absence of specific experimental data for this compound, a hypothetical pharmacophore for its activity would involve:

Hydrogen Bond Donors/Acceptors: The presence of multiple hydroxyl groups and carbonyls in this compound's structure suggests potential for hydrogen bonding interactions.

Hydrophobic Regions: The polyketide-derived backbone and alkyl chains would contribute to hydrophobic interactions.

Aromatic Rings: The phloroglucinol (B13840) core provides aromatic features crucial for π-π stacking or other aromatic interactions.

These features, along with spatial constraints, define the "pharmacophoric space" essential for binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its potential analogues, QSAR models would predict activity based on various molecular descriptors. These descriptors encode structural, physicochemical, and electronic properties of the molecules.

Common QSAR methodologies that would be applied include:

Descriptor Generation: Calculation of 1D, 2D, and 3D molecular descriptors (e.g., molecular weight, logP, hydrogen bond counts, topological indices, electronic properties, and 3D spatial descriptors). Methods like Simplex Representation of Molecular Structure (SiRMS) can generate fragment descriptors that consider bond nature, connectivity, and conformers, and can also encode stereochemical features.

Statistical Modeling: Machine learning techniques such as Multiple Linear Regression (MLR), Random Forest (RF), Support Vector Machine (SVM), Gradient Boosting Classification (GBC), and k-nearest neighbor (kNN) would be employed to build predictive models.

Model Validation: QSAR models are rigorously validated using statistical parameters (e.g., R², Q²ext, CCCext, RMSE) and external test sets to ensure their predictive accuracy and applicability domain.

If QSAR studies were performed on this compound and its analogues, they would seek to identify which specific structural modifications lead to an increase or decrease in a particular biological activity. However, no specific QSAR models or associated data tables for this compound's activity prediction are currently available in the public domain.

Computational Approaches to SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics)

Computational approaches, particularly molecular docking and molecular dynamics simulations, are invaluable tools for elucidating SAR by providing insights into ligand-receptor interactions at an atomic level.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (like this compound) to a receptor protein and estimates the binding affinity. If a specific protein target for this compound's biological activity were identified, molecular docking would be used to:

Identify the active site residues involved in interactions.

Determine the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) formed between this compound and the target.

Rank potential analogues based on their predicted binding scores.

Molecular Dynamics (MD) Simulations: MD simulations extend molecular docking by providing a time-dependent view of the ligand-receptor complex, accounting for the flexibility of both the ligand and the protein. ru.ac.za For this compound, MD simulations would:

Assess the stability of the ligand-receptor complex over time.

Reveal conformational changes in the protein induced by ligand binding.

Provide insights into the dynamic nature of binding interactions, which static docking cannot capture.

Impact of Stereochemistry and Conformational Dynamics on this compound Activity

Stereochemistry, including chirality and the spatial arrangement of atoms, plays a crucial role in determining the biological activity of many compounds, as biological targets (e.g., enzymes, receptors) are often chiral and highly specific. Conformational dynamics, referring to the movement and flexibility of molecules, also significantly influence how a ligand interacts with its target.

For this compound, the impact of stereochemistry and conformational dynamics on its activity would involve:

Chirality: If this compound possesses chiral centers (which its complex structure suggests it might), different stereoisomers could exhibit vastly different biological activities due to differential binding to a chiral target. Studies would investigate whether specific enantiomers or diastereomers are more potent or selective.

Conformational Preferences: The flexibility of this compound's structure would allow it to adopt various conformations. The bioactive conformation, which is the specific 3D shape that binds to the target, would be identified. Computational methods like conformational analysis and molecular dynamics would be used to explore the conformational landscape and understand how changes in conformation affect binding and activity.

Dynamic Interactions: The dynamic interplay between this compound's conformational changes and the flexibility of its binding site on a target protein would be crucial. For instance, induced fit or conformational selection mechanisms could be at play, where the ligand and protein mutually adapt their shapes upon binding.

Despite the general importance of stereochemistry and conformational dynamics in SAR, specific research detailing their impact on the biological activity of this compound (CID 160529) has not been identified in the current search.

Biological Effects and Cellular Interactions of Alpha Kosin in Preclinical Models

Anthelmintic Activity in In Vitro and In Vivo Parasitic Models

While "kosin" (a broader term referring to a group of compounds including alpha-kosin) has historically been recognized for its anthelmintic properties, particularly against tapeworms, specific detailed research findings focusing solely on this compound's anthelmintic activity in in vitro and in vivo parasitic models are limited in the provided search results. researchgate.net Kosins, in general, have been noted for their remarkable anthelmintic activity. researchgate.net Studies on Hagenia abyssinica, a plant from which kosins are derived, have shown anthelmintic activity of its extracts against various flukes such as Schistosoma mansoni, Clonorchis sinensis, and Fasciola hepatica, and the intestinal fluke Echinostoma caproni. researchgate.net The anthelmintic activity of these fractions decreased with increasing polarity, and ESI-MS investigations indicated the predominant occurrence of kosins in the active fractions. researchgate.net A simple bioassay using the non-parasitic nematode Caenorhabditis elegans has been developed to screen for anthelmintic properties of crude plant extracts, with kosins identified in active fractions. researchgate.net

Antibacterial and Antifungal Activities in Microbiological Systems

This compound has shown significant antibacterial activity, particularly against Propionibacterium acnes. uwc.ac.zaup.ac.zaup.ac.zaacs.orgfrontiersin.orgresearchgate.netresearchgate.net However, specific data on its antifungal activities were not prominently detailed in the provided search results.

This compound has demonstrated potent inhibitory effects against Propionibacterium acnes, a bacterium implicated in acne vulgaris. uwc.ac.zaup.ac.zaup.ac.zaacs.orgfrontiersin.orgresearchgate.net Studies on Leucosidea sericea extracts and isolated compounds revealed that this compound exhibited a significant minimum inhibitory concentration (MIC) against P. acnes. uwc.ac.zaup.ac.zaup.ac.zaacs.orgfrontiersin.orgresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Propionibacterium acnes

| Compound/Extract | MIC (µg/mL) | Reference |

| This compound | 1.9 | uwc.ac.zaup.ac.zaresearchgate.net |

| This compound | 1.95 | up.ac.zafrontiersin.orgresearchgate.net |

| L. sericea ethanol (B145695) extract | 15.7 | uwc.ac.zaup.ac.zaacs.org |

| L. sericea ethanol extract | 15.62 | up.ac.zafrontiersin.orgresearchgate.net |

Transmission electron micrographs have shown that this compound, similar to the L. sericea extract, causes the efflux of intracellular content from P. acnes cells, indicating a lethal effect on the bacteria. uwc.ac.zaup.ac.zaacs.org

Anti-inflammatory Properties in Cellular and Animal Inflammation Models

This compound, or extracts containing it, has exhibited anti-inflammatory properties. The ethanol extract of Leucosidea sericea, which contains this compound, significantly suppressed the production of pro-inflammatory cytokines, specifically interleukin 8 (IL-8) and tumor necrosis factor-alpha (TNF-α), in co-cultures of human U937 cells and heat-killed P. acnes. uwc.ac.zaup.ac.zaup.ac.zaacs.org This suggests that this compound contributes to the anti-inflammatory effects observed in these models.

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines and Murine Tumor Models

While the broader category of "kosins" has been reported to show anti-cancer activity against murine adenocarcinoma cell lines (MAC) in vitro and in vivo, specific detailed findings focusing solely on this compound's anti-proliferative and cytotoxic effects in cancer cell lines and murine tumor models were not explicitly provided in the search results. researchgate.net

Enzyme Inhibition Studies (e.g., alpha-amylase, alpha-glucosidase)

The provided search results indicate that this compound is a phloroglucinol (B13840) derivative. acs.org While some triterpenoids isolated from L. sericea have been evaluated for inhibitory activity against α-amylase and α-glucosidase, and some showed potency on α-glucosidase, this compound itself was not specifically mentioned as having been evaluated for these enzyme inhibition activities in the provided snippets. acs.org The search results mention other compounds and plant extracts showing such activities, but not directly linking this compound to them. koreascience.krscielo.brnih.govprimescholars.comjournaljamps.comijpsr.com

Immunomodulatory Effects on Immune Cells (e.g., macrophages)

The Leucosidea sericea extract, from which this compound is isolated, has shown anti-inflammatory activity by suppressing pro-inflammatory cytokines like IL-8 and TNF-α in human U937 cells. uwc.ac.zaup.ac.zaup.ac.zaacs.org Macrophages are immune cells that play a crucial role in inflammation and immunomodulation. taylorandfrancis.comresearchgate.netescholarship.org While the direct immunomodulatory effects of this compound on immune cells like macrophages were not explicitly detailed, its contribution to the observed anti-inflammatory effects of the parent extract suggests an indirect or direct influence on immune responses. uwc.ac.zaup.ac.zaup.ac.zaacs.org Immunomodulation often involves altering the function of immune cells, including macrophages, by influencing cytokine production. taylorandfrancis.comresearchgate.netescholarship.orgfrontiersin.orgipinnovative.commdpi.com

Theoretical and Computational Chemistry of Alpha Kosin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are fundamental for understanding the electronic structure and reactivity of chemical compounds dtic.milnih.govmpg.de. For alpha-Kosin, these calculations would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in this compound.

Reactivity Prediction: Analyzing parameters such as chemical hardness, electronegativity, and Fukui functions to predict the compound's reactivity and preferred reaction pathways researchgate.net. These calculations can help in understanding how this compound might interact with other molecules or undergo transformations.

While these methods are widely applied to various molecules to predict their electronic properties and reactivity dtic.milmpg.deresearchgate.netarxiv.orgaps.orgccsenet.org, specific quantum chemical calculations focusing solely on this compound were not identified in the current literature search.

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment, such as solvents or biological macromolecules nih.govmdpi.comnih.govmdpi.complos.org. For this compound, MD simulations could be used to:

Conformational Sampling: Investigate the various possible three-dimensional arrangements (conformations) that this compound can adopt in solution and the energy barriers between them. This is crucial for understanding how a molecule's shape influences its biological activity.

Solvent Interactions: Study how this compound interacts with water or other solvent molecules, which can influence its solubility and stability.

Ligand-Protein Interactions: If a target protein for this compound were identified, MD simulations could model the binding process, analyze the stability of the this compound-protein complex, and identify key residues involved in binding mdpi.commdpi.com. This would involve monitoring parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess complex stability and flexibility mdpi.com.

Despite the broad utility of MD simulations in understanding conformational behavior and interactions of various compounds nih.govmdpi.comnih.govmdpi.complos.orgmdpi.com, specific MD simulation studies on this compound were not found in the current search.

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico screening and virtual ligand design are computational techniques used in drug discovery to identify potential lead compounds or to design novel molecules with desired properties nih.govresearchgate.netmdpi.comnih.govarxiv.org. For this compound, these methods could be applied in several ways:

Ligand-Based Virtual Screening: If this compound is known to exhibit a particular biological activity, its structural features could be used to search large databases for structurally similar compounds that might share or enhance that activity nih.govnih.gov. This often involves pharmacophore modeling, which identifies the essential 3D features required for activity researchgate.netmdpi.com.

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) that this compound interacts with were known, docking simulations could be performed to predict how this compound binds to the target nih.govresearchgate.netmdpi.comarxiv.org. This would allow for the identification of binding poses and estimation of binding affinities.

Virtual Ligand Design: Based on the insights from binding interactions, computational methods could be used to design modified versions (analogues) of this compound with improved potency, selectivity, or other desirable characteristics.

While in silico screening and virtual ligand design are well-established methodologies in chemical research nih.govresearchgate.netmdpi.comnih.govarxiv.org, no specific studies detailing in silico screening or virtual ligand design efforts for this compound or its analogues were identified.

Prediction of Spectroscopic Properties and Their Validation

Computational prediction of spectroscopic properties is a valuable tool for confirming molecular structures and understanding the relationship between structure and spectral features lehigh.edufiveable.menih.govsolubilityofthings.comarkat-usa.org. For this compound, quantum chemical methods, particularly DFT, could be used to predict:

Nuclear Magnetic Resonance (NMR) Spectra: Calculation of proton (¹H) and carbon (¹³C) NMR chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) can aid in the assignment of experimental NMR signals and confirm the proposed molecular structure nih.govarkat-usa.org.

Infrared (IR) Spectra: Prediction of vibrational frequencies and intensities allows for the identification of characteristic functional groups and comparison with experimental IR spectra nih.govarkat-usa.org.

Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Vis absorption maxima (λmax) and intensities, which can be compared with experimental data nih.govarkat-usa.org.

While experimental NMR data for this compound have been utilized for its structure assignment acs.org, specific computational predictions of its spectroscopic properties (NMR, IR, UV-Vis) and their subsequent validation against experimental data were not identified in the current search results.

Analytical Methodologies for Quantitative Analysis of Alpha Kosin in Complex Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of non-volatile, thermally labile compounds like alpha-kosin. The development of a robust HPLC method requires careful optimization of chromatographic conditions to achieve adequate separation from other related kosins and matrix components.

Reverse-phase HPLC (RP-HPLC) is the most common approach. The separation is typically performed on a C18 stationary phase, which provides good retention and resolution for moderately polar compounds like phloroglucinol (B13840) derivatives. ijsdr.orgeuropeanreview.org The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH-modifying acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). ijsdr.orgeuropeanreview.org

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijsdr.org Linearity is established by creating a calibration curve from standard solutions of known concentrations. europeanreview.org For the analysis of phloroglucinol, linear responses have been observed in concentration ranges from 1.976 ng/mL to 988.0 ng/mL. europeanreview.org

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. The chromophoric nature of the phloroglucinol ring system allows for detection at specific wavelengths, typically around 265-280 nm, to maximize sensitivity and minimize interference. ijsdr.orgnih.gov For enhanced selectivity and sensitivity, especially in highly complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed. europeanreview.org This technique provides structural information and allows for quantification with very low detection limits. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Phloroglucinol Derivatives This table is a composite based on typical methods for related compounds, as specific validated methods for this compound are not widely published.

| Parameter | Condition |

| Column | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) ijsdr.org |

| Mobile Phase | Acetonitrile and Buffer (90:10, v/v) ijsdr.org |

| Flow Rate | 1.0 mL/min ijsdr.org |

| Detection | UV at 265 nm ijsdr.org |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | 35-37 °C europeanreview.orgnih.gov |

| Run Time | < 10 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. GC-based methods require that analytes be thermally stable and volatile enough to be transported through the column by the carrier gas. mdpi.com Complex polyphenolic compounds like this compound tend to degrade at the high temperatures required for vaporization.

To overcome this limitation, derivatization is a necessary step. This process involves chemically modifying the analyte to increase its volatility and thermal stability. mdpi.com For compounds with multiple hydroxyl groups, such as the phloroglucinol core of this compound, common derivatization techniques include:

Silylation: This involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. mdpi.com

Acylation: This method introduces an acyl group using reagents such as acetic anhydride (AA), trifluoroacetic anhydride (TFA), or pentafluoropropionic anhydride (PFPA). rsc.org

Once derivatized, the volatile this compound derivative can be separated on a GC column and detected by mass spectrometry (MS). The mass spectrometer provides high selectivity and produces a fragmentation pattern that can be used for structural confirmation and quantitative analysis. rsc.org However, the development of a quantitative GC-MS method for this compound would require significant optimization of the derivatization reaction and validation of the entire analytical procedure. Currently, there is a lack of published, validated GC-MS methods specifically for this compound.

Supercritical Fluid Chromatography (SFC) Techniques for Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines some of the best features of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. SFC is particularly well-suited for the analysis and purification of complex, thermally labile, and chiral molecules.

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional HPLC. For the separation of polar compounds like phloroglucinol derivatives, a polar organic co-solvent (modifier), such as methanol, is typically added to the CO2 mobile phase to increase its solvating power.

Key advantages of SFC for the analysis of this compound include:

High Speed: Rapid separations are possible due to the properties of the supercritical mobile phase.

Orthogonal Selectivity: SFC can often provide different separation selectivity compared to RP-HPLC, which is advantageous for resolving complex mixtures.

Green Chemistry: The primary use of CO2 reduces the consumption of organic solvents.

While SFC has been widely applied in pharmaceutical analysis for both chiral and achiral separations, specific applications for the quantitative analysis of this compound in natural extracts are not yet extensively documented in scientific literature. Nevertheless, its characteristics make it a promising alternative or complementary technique to HPLC for the challenging separation of kosins.

Advanced Sample Preparation Techniques for Complex Natural Extracts

The effective extraction and purification of this compound from its natural source, Hagenia abyssinica, is a critical prerequisite for accurate quantitative analysis. The plant matrix is exceedingly complex, containing a vast array of primary and secondary metabolites that can interfere with the analysis.

A common initial step is maceration , where the powdered plant material is soaked in a solvent, typically 95% ethanol (B145695), to extract a broad range of compounds. nih.gov Following this crude extraction, a multi-step liquid-liquid extraction (LLE) or partitioning is employed to fractionate the extract based on polarity. This typically involves suspending the initial extract in water and sequentially partitioning it with solvents of increasing polarity, such as:

n-heptane or n-hexane (non-polar) nih.govnih.gov

Dichloromethane (medium polarity) nih.gov

Ethyl acetate (B1210297) (polar) nih.govnih.gov

Studies have shown that the bioactive kosins, including this compound, predominantly partition into the less polar fractions, such as the n-heptane and ethyl acetate extracts. nih.gov These fractions can then be further purified using chromatographic techniques like flash chromatography or preparative HPLC to isolate the target analyte or to produce a cleaner sample for quantitative analysis. nih.gov Adsorption chromatography on resins like Diaion HP20 has also been used to separate polar from non-polar constituents in aqueous extracts. nih.gov These advanced preparation steps are essential to reduce matrix effects and ensure the reliability of the final quantitative results.

Future Research Directions and Unexplored Avenues for Alpha Kosin

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of phloroglucinol (B13840) compounds in microorganisms often involves type III polyketide synthases. researchgate.netnih.gov In plants like those in the Rosaceae family, the pathways are more complex and less understood. tum.deacs.org While the general origin of phloroglucinols from the condensation of malonyl-CoA is known, the specific enzymes responsible for the dimerization and other modifications leading to alpha-kosin have not been fully elucidated. wikipedia.org Future research should focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound in its natural plant sources, such as Hagenia abyssinica. naturalproducts.net

Key research questions to address include:

What are the specific type III polyketide synthases involved in the formation of the monomeric phloroglucinol precursors of this compound?

Which enzymes, such as oxidases or peroxidases, catalyze the dimerization of the phloroglucinol monomers?

What is the role of tailoring enzymes, such as methyltransferases and acyltransferases, in the final structure of this compound?

The identification of these enzymes could pave the way for their use in synthetic biology platforms, such as engineered microorganisms, for the sustainable production of this compound and its derivatives. researchgate.netnih.gov

Exploration of Undiscovered Biological Targets and Mechanisms

Current research has indicated that phloroglucinol derivatives possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net For this compound specifically, some studies have pointed towards its potential as an anthelmintic and anticancer agent. However, the precise molecular targets and mechanisms of action remain largely unknown.

Future investigations should employ a multi-pronged approach to uncover novel biological targets:

Chemical Proteomics: Utilizing synthetic clickable analogues of this compound to identify its protein binding partners in various cell types, such as cancer cells or pathogens. nih.gov This can reveal direct targets and pathways modulated by the compound.

Phenotypic Screening: High-throughput screening of this compound against diverse cell lines and disease models can uncover unexpected therapeutic applications.

Mechanism of Action Studies: For any identified activity, detailed molecular and cellular studies are needed to elucidate the downstream signaling pathways and cellular processes affected by this compound. This could involve investigating its effects on key cellular processes like apoptosis, cell cycle regulation, and metabolic pathways.

A recent study on phloroglucinol meroterpenoids revealed that they can target and modify lysine (B10760008) residues in proteins crucial for cancer metabolism, including those involved in lipid signaling and glycolysis. nih.gov This suggests a promising, yet unexplored, avenue for investigating the mechanism of action of this compound.

Development of Advanced Synthetic Methodologies for Complex Analogues

The structural complexity of this compound presents a significant challenge for total synthesis. However, the development of synthetic routes is crucial for producing sufficient quantities for extensive biological testing and for creating novel analogues with improved properties. Future synthetic efforts should focus on:

Modular and Convergent Synthesis: Developing synthetic strategies that allow for the late-stage modification of the this compound scaffold. This would enable the rapid generation of a library of analogues with variations in the acyl groups, methylation patterns, and the nature of the methylene (B1212753) bridge.

Biomimetic Synthesis: Taking inspiration from the proposed biosynthetic pathway to develop more efficient and stereoselective synthetic routes. nih.gov

One-Pot Methodologies: Exploring and optimizing one-pot reactions, which have been shown to be effective for generating diverse polycyclic phloroglucinols, could be adapted for the synthesis of this compound analogues. acs.org

The synthesis of various phloroglucinol derivatives has been achieved through methods like Friedel–Crafts acylation and the Vilsmeier–Haack reaction, which could be foundational for building the monomeric units of this compound. sci-hub.semdpi.com

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product drug discovery by enabling rapid analysis of complex datasets and making predictions about biological activity and potential targets. acs.orgcas.orgijrpas.com For this compound, these technologies can be applied in several ways:

Predicting Bioactivity and Targets: ML models trained on large datasets of natural products and their known biological activities can be used to predict new therapeutic applications for this compound and its analogues. nih.govmdpi.combiorxiv.org These models can analyze the chemical structure of this compound and identify potential protein targets.

Virtual Screening: AI-powered virtual screening can be used to dock this compound and its virtual analogues against libraries of protein structures to identify potential binding partners and guide the design of more potent derivatives. jhidc.org

Genome Mining: AI algorithms can analyze the genomes of plants known to produce phloroglucinols to identify and prioritize BGCs that are likely to be involved in the biosynthesis of compounds like this compound. helmholtz-hips.de

The integration of AI can significantly accelerate the research and development process for this compound, from identifying its biological function to designing novel therapeutic agents. jhidc.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, a systems biology approach that integrates multiple layers of omics data is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how this compound interacts with a biological system. frontiersin.orgnih.govmdpi.com

Future research should focus on:

Multi-Omics Profiling: Treating cells or organisms with this compound and then performing a multi-omics analysis to identify changes in gene expression, protein levels, and metabolite concentrations.

Network Analysis: Using computational tools to integrate the multi-omics data and construct interaction networks that reveal the key pathways and biological processes perturbed by this compound.

Identifying Biomarkers: A systems-level understanding can help in identifying biomarkers that predict the response to this compound treatment, which is crucial for its potential clinical development.

By applying multi-omics approaches, researchers can move beyond a single-target view and appreciate the complex and interconnected effects of this compound on a biological system, ultimately leading to a more complete understanding of its therapeutic potential. metwarebio.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.